Oral Bioavailability Advantage vs. Fulvestrant and Elacestrant
ER degrader 5 exhibits an oral bioavailability (F) of 62.9% following a 30 mg/kg oral dose in preclinical models . This value substantially exceeds that of the approved oral SERD elacestrant, which demonstrates only 10–11% absolute bioavailability in humans due to extensive first-pass metabolism [1]. Fulvestrant, the only clinically approved SERD, lacks oral bioavailability entirely and requires intramuscular injection, limiting its utility in chronic oral dosing paradigms [2]. The high oral exposure of ER degrader 5 enables convenient once-daily oral administration in rodent xenograft studies without the confounding stress of repeated injections.
| Evidence Dimension | Oral Bioavailability (F) |
|---|---|
| Target Compound Data | 62.9% (30 mg/kg, p.o., mouse) |
| Comparator Or Baseline | Elacestrant: ~11% (human) | Fulvestrant: 0% (requires IM injection) |
| Quantified Difference | +51.9 percentage points vs. elacestrant; oral vs. parenteral vs. fulvestrant |
| Conditions | Preclinical pharmacokinetic study; mouse model for ER degrader 5; human clinical data for comparators |
Why This Matters
Oral bioavailability dictates whether a compound can be dosed orally in chronic in vivo models, impacting study design, animal welfare, and translational relevance.
- [1] Conlan MG, et al. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women. Absolute bioavailability = 10–11%. View Source
- [2] Robertson JF, et al. Fulvestrant: pharmacokinetics and pharmacology. Br J Cancer. 2004;90(Suppl 1):S7-S10. View Source
